Cas no 2228662-06-2 (5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide)

5-Chloro-3-fluoro-2-methoxybenzene-1-sulfonamide is a fluorinated and chlorinated benzene sulfonamide derivative with a methoxy substituent, offering unique reactivity and selectivity in synthetic applications. Its distinct substitution pattern enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of sulfonamide-based bioactive compounds. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups contributes to its versatile chemical behavior, enabling precise modifications in drug discovery and material science. This compound exhibits high purity and stability, making it suitable for rigorous synthetic processes. Its structural features are advantageous for designing molecules with targeted biological activity or specific physicochemical properties.
5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide structure
2228662-06-2 structure
Product Name:5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide
CAS No:2228662-06-2
MF:C7H7ClFNO3S
MW:239.651783227921
CID:6173051
PubChem ID:165715909
Update Time:2025-06-25

5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide
    • EN300-1987418
    • 2228662-06-2
    • Inchi: 1S/C7H7ClFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
    • InChI Key: AOXGWGHRFAOWFO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C=1)S(N)(=O)=O)OC)F

Computed Properties

  • Exact Mass: 238.9819201g/mol
  • Monoisotopic Mass: 238.9819201g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 77.8Ų

5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on 5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide

5-Chloro-3-Fluoro-2-Methoxybenzene-1-Sulfonamide (CAS No. 2228662-06-2)

The compound 5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide (CAS No. 2228662-06-2) is a highly specialized organic chemical with significant applications in various fields, particularly in pharmaceutical research and materials science. This compound belongs to the class of sulfonamides, which are widely recognized for their versatile properties and potential in drug development. The structure of this compound is characterized by a benzene ring substituted with chlorine, fluorine, and methoxy groups at specific positions, along with a sulfonamide functional group. These substituents contribute to its unique chemical reactivity and biological activity.

Recent studies have highlighted the importance of sulfonamides in medicinal chemistry due to their ability to act as inhibitors of various enzymes and receptors. For instance, 5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide has been investigated for its potential as a kinase inhibitor, which is a critical target in the treatment of cancer and inflammatory diseases. Researchers have reported that the compound exhibits selective inhibition against certain kinases, making it a promising candidate for further preclinical studies.

In addition to its pharmacological applications, this compound has also been explored in the context of material science. The sulfonamide group is known to enhance the solubility and stability of materials, which makes it suitable for use in polymer synthesis and advanced coatings. Recent advancements in nanotechnology have further expanded its potential applications, particularly in the development of biocompatible materials for medical devices.

The synthesis of 5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the benzene ring substituted with the desired halogen and methoxy groups. This is followed by the introduction of the sulfonamide group through nucleophilic substitution or coupling reactions. The optimization of reaction conditions, such as temperature and catalyst selection, is crucial to achieving high yields and purity levels.

From an environmental standpoint, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Studies have shown that sulfonamides can undergo microbial degradation under specific environmental conditions, reducing their persistence in natural systems. However, further research is needed to fully characterize these processes and ensure sustainable practices in its production and disposal.

In conclusion, 5-chloro-3-fluoro-2-methoxybenzene-1-sulfonamide (CAS No. 2228662-06-2) represents a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing research into its biological and material applications, position it as a key player in advancing modern science and technology.

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